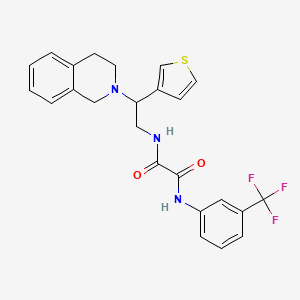
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C24H22F3N3O2S and its molecular weight is 473.51. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Sleep Modulation
Research on orexin receptors, which play a crucial role in sleep-wake regulation, provides insights into potential applications of similar compounds. The blockade of orexin-1 and orexin-2 receptors has been shown to promote sleep, suggesting that compounds targeting these receptors could have therapeutic applications in sleep disorders. For instance, the study by Dugovic et al. (2009) highlights the differential impact of orexin receptor antagonism on sleep modulation and monoamine release, indicating the complexity of orexin signaling in sleep regulation (Dugovic et al., 2009).
Anticancer Potential
The synthesis and biological evaluation of quinazolinone derivatives have revealed potent cytotoxic activity against various cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. A study by Riadi et al. (2021) demonstrated the significant inhibitory activity of a new quinazolinone-based derivative towards VEGFR-2 and EGFR tyrosine kinases, underscoring its potential as an anti-cancer agent (Riadi et al., 2021).
Neurological Applications
Compounds with structural similarities to the specified chemical have been studied for their neurological effects, including dopamine agonist properties and potential applications in treating neurological disorders. For example, the research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines by Jacob et al. (1981) explores their dopamine-like activity, indicating the potential for such compounds to impact dopaminergic signaling pathways (Jacob et al., 1981).
Material Science and Light-emitting Diodes (LEDs)
In material science, cyclometalated iridium complexes, including those with thiophene and isoquinoline ligands, have been investigated for their phosphorescence properties and applications in organic light-emitting diodes (OLEDs). The study by Tsuboyama et al. (2003) on homoleptic cyclometalated iridium complexes reveals high-efficiency red phosphorescence, highlighting the potential use of similar compounds in the development of OLED technology (Tsuboyama et al., 2003).
Mechanism of Action
Target of Action
The compound contains a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety . THIQs are known to be key fragments of a diverse range of alkaloids and bioactive molecules . They have been found to have various biological activities against different pathogens and neurodegenerative disorders .
Biochemical Pathways
Given the biological activities of thiq derivatives, it can be inferred that they might interact with multiple biochemical pathways .
Result of Action
Thiq derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3O2S/c25-24(26,27)19-6-3-7-20(12-19)29-23(32)22(31)28-13-21(18-9-11-33-15-18)30-10-8-16-4-1-2-5-17(16)14-30/h1-7,9,11-12,15,21H,8,10,13-14H2,(H,28,31)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKSXMOKIJYVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-methoxyphenyl)-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2584835.png)
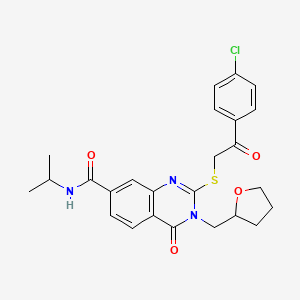
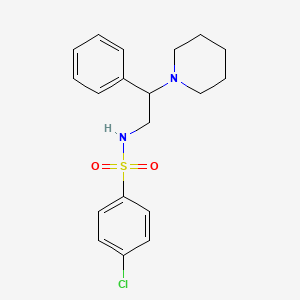
![Methyl (E)-4-[[4-(2-methoxyphenyl)oxan-4-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2584841.png)
![Ethyl 6-methyl-2-(3,4,5-trimethoxybenzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584843.png)
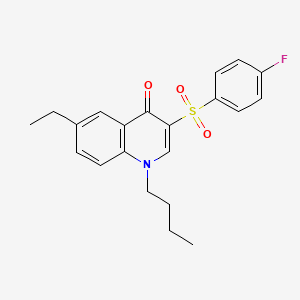
![2-[(4-Methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2584847.png)
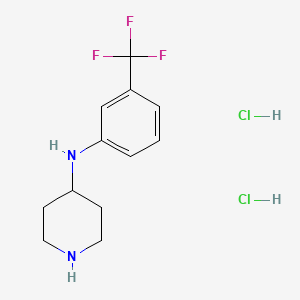
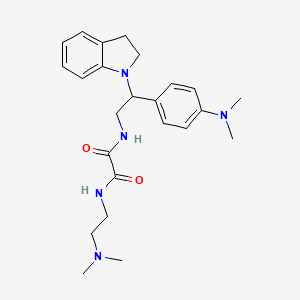
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2584852.png)

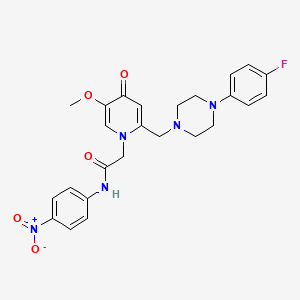
![Ethyl 2-[6-oxo-8-(trifluoromethyl)-2,4-dihydropyrimido[2,1-b][1,3,5]thiadiazin-3-yl]acetate](/img/structure/B2584855.png)
![1'-Benzyl-9-chloro-2-(furan-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2584857.png)